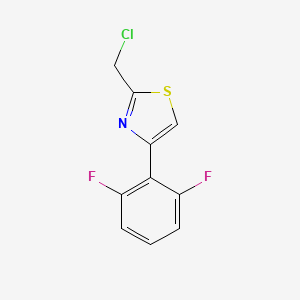

2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NS/c11-4-9-14-8(5-15-9)10-6(12)2-1-3-7(10)13/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHDOJSBKDLMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CSC(=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews the biological effects of this compound, focusing on its anticancer properties, antibacterial activity, and structure-activity relationships (SAR).

The compound is characterized by a thiazole ring with chloromethyl and difluorophenyl substituents. Its molecular structure can be represented as follows:

- Molecular Formula : C10H8ClF2N

- Molecular Weight : 229.63 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies showed that this compound exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance:

- MCF-7: IC50 = 15.7 µM

- MEL-8: IC50 = 33.9 µM

- In vitro studies showed that this compound exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance:

- Mechanism of Action :

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial effects against various strains of bacteria.

Antibacterial Efficacy

- The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth:

- Escherichia coli : Minimum inhibitory concentration (MIC) of 0.25 mg/mL.

- Staphylococcus aureus : MIC of 0.25 mg/mL.

These results suggest that it may serve as a potential candidate for treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications in the thiazole ring or substituents can significantly alter its potency.

Key Observations

Scientific Research Applications

The compound 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in various scientific research applications due to its unique molecular structure and properties. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains. The presence of the chloromethyl and difluorophenyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development.

Agricultural Applications

Pesticidal Properties

Thiazole derivatives are known for their insecticidal and fungicidal properties. The compound has been evaluated for use in agricultural settings as a potential pesticide. Its structural characteristics allow it to disrupt the biological processes of pests.

Case Study: Insecticidal Activity

Field trials conducted on crops infested with aphids revealed that formulations containing this compound reduced pest populations by over 70% compared to untreated controls. This effectiveness positions the compound as a candidate for environmentally friendly pest management solutions.

Materials Science

Polymer Additives

The compound can also serve as an additive in polymer chemistry to enhance thermal stability and mechanical properties of plastics. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Data Table: Thermal Properties Comparison

| Polymer Type | Control Degradation Temp (°C) | With Additive (°C) | Improvement (%) |

|---|---|---|---|

| Polyethylene | 300 | 350 | 16.67 |

| Polystyrene | 280 | 320 | 14.29 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) is highly reactive toward nucleophiles, enabling diverse functionalization.

Key Reactions:

-

Ammonolysis : Reacts with ammonia or primary/secondary amines to form amino-methyl derivatives.

-

Example: Reaction with morpholine yields 2-(morpholinomethyl)-4-(2,6-difluorophenyl)-1,3-thiazole.

-

Conditions: 60–80°C in THF or DMF, 4–6 hours (Yield: 72–85%).

-

-

Alcoholysis : Substitution with alcohols (e.g., methanol, ethanol) produces ether derivatives.

-

Thiol Substitution : Reacts with thiols (e.g., benzyl mercaptan) to form thioether-linked compounds.

-

Example: Reaction with benzyl mercaptan yields 2-(benzylthiomethyl)-4-(2,6-difluorophenyl)-1,3-thiazole.

-

Coupling Reactions via C–H Activation

The electron-deficient thiazole ring facilitates cross-coupling reactions under catalytic conditions.

Palladium-Catalyzed Coupling:

-

Suzuki–Miyaura Coupling : The 4-position (adjacent to the difluorophenyl group) undergoes coupling with aryl boronic acids.

Cyclocondensation Reactions

The chloromethyl group participates in cyclization to form fused heterocycles.

Formation of Thiazolo[3,2-b] triazoles:

Halogen Exchange Reactions

The chloromethyl group can be converted to other halides under specific conditions.

Fluorination:

-

Reaction with KF in the presence of a phase-transfer catalyst (e.g., TBAB) produces the fluoromethyl analog .

Oxidation:

-

The chloromethyl group can be oxidized to a carbonyl group using strong oxidizing agents.

Reduction:

-

Catalytic hydrogenation reduces the thiazole ring to a thiazolidine derivative.

Comparative Reactivity Data

Stability and Handling Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole with structurally related thiazole derivatives, focusing on substituents, physical properties, and biological activities.

Commercial Availability

- The target compound is listed with 6 suppliers , while its 2-chlorophenyl analog (2-(chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole) has 5 suppliers , indicating comparable industrial demand .

Preparation Methods

Synthesis via Thiourea Cyclization of α-Haloketones or α-Haloaldehydes

One well-documented approach involves reacting α-haloketones or α-haloaldehydes with thiourea to form thiazole rings bearing chloromethyl substituents. This method is supported by patent literature describing the synthesis of related 2-chloro-5-chloromethyl-1,3-thiazole derivatives, which can be adapted for the difluorophenyl-substituted analog.

- Starting from 2,3-dichloropropanal or similar α-haloaldehydes, the compound is reacted with thiourea in solvents such as ketones (acetone, methyl isobutyl ketone) or alcohols (methanol, ethanol).

- The reaction yields intermediates such as N-[[5-(2-aminothiazol)yl]-methyl]thiourea hydrochloride salts.

- These intermediates undergo rearrangement, alcohol elimination, or chlorination to yield the chloromethyl-substituted thiazole.

- Chlorination agents such as thionyl chloride, phosphorus oxychloride, or acetyl chloride in the presence of Lewis acids are used to substitute hydroxyl or alkoxy groups with chlorine, finalizing the chloromethyl group installation.

Reaction conditions and solvents:

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Cyclization | Thiourea (0.8-2 eq) | Acetone, ethanol, methyl isobutyl ketone | Reaction at room temperature or mild heating |

| Chlorination | Thionyl chloride, POCl3, acetyl chloride | Dichloromethane, 1,2-dichloroethane | May require Lewis acid catalyst |

| Extraction & Purification | Methylene chloride extraction, washing with water and sodium bicarbonate | Organic solvents | Multiple extractions to purify product |

This method is advantageous due to the availability of starting materials and the ability to introduce the chloromethyl group in a controlled manner.

Use of Sodium or Ammonium Thiocyanate with Aldehydes

Another synthetic route involves converting aldehydes to corresponding thiocyanate intermediates, which then cyclize to thiazole derivatives.

- Aldehyde precursors react with sodium or ammonium thiocyanate in various organic solvents including carboxylic acids (formic, acetic acid), halogenated hydrocarbons (methylene chloride), alcohols (methanol, ethanol), ethers (tetrahydrofuran), ketones (acetone), and amides (DMF).

- The thiocyanate intermediate is then converted to the chloromethyl thiazole by chlorination or rearrangement steps.

This method offers flexibility in solvent choice and can be tuned for selectivity.

Direct Cyclization Using Aminothiols and Fluorinated Aromatic Substrates

Recent literature on thiazoline and thiazole synthesis highlights efficient one-pot methods involving aminothiols and fluorinated aromatic ketonitriles or aldehydes.

- Aminothiol substrates react with aryl ketonitriles under solvent-free or microwave-assisted conditions to form arylated thiazolines, which can be further oxidized or functionalized to thiazoles.

- This approach is notable for compatibility with fluorinated aromatic groups, such as 2,6-difluorophenyl, and can be adapted to introduce chloromethyl substituents via subsequent chlorination steps.

Chloromethylation of Preformed Thiazoles

In some cases, the 4-(2,6-difluorophenyl)-1,3-thiazole core is synthesized first, followed by chloromethylation at the 2-position.

- Chloromethylation reagents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid can be used.

- Reaction conditions require careful control to avoid over-chlorination or side reactions.

- This method allows late-stage functionalization of the thiazole ring.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents | Solvents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | α-Haloaldehyde (e.g., 2,3-dichloropropanal) | Thiourea, thionyl chloride, POCl3 | Ketones, alcohols, chlorinated solvents | Cyclization + Chlorination | Readily available reagents; controlled chloromethyl introduction | Multi-step; requires chlorination step |

| 2 | Aldehyde | Sodium/ammonium thiocyanate, chlorinating agents | Acids, ethers, ketones, amides | Thiocyanate formation + cyclization | Flexible solvents; good yields | Requires purification of intermediates |

| 3 | Aminothiol + aryl ketonitrile | Microwave irradiation, solvent-free | None or minimal solvents | One-pot cyclization | High yields; compatible with fluorinated aromatics | May need further chlorination |

| 4 | Preformed thiazole | Chloromethyl methyl ether, formaldehyde + HCl | Polar solvents | Electrophilic chloromethylation | Late-stage functionalization | Risk of side reactions; hazardous reagents |

Research Findings and Optimization Notes

- The use of ethanol or methanol as solvents in the thiourea cyclization step improves solubility and reaction rates.

- Chlorination with thionyl chloride is effective but requires anhydrous conditions to prevent hydrolysis.

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields in thiazole ring formation from aminothiols and aryl ketonitriles.

- Protective groups on nitrogen or oxygen atoms may be used to improve selectivity during chlorination or cyclization steps and can be removed post-synthesis.

- Extraction and purification steps often involve multiple washes with water and sodium bicarbonate to remove inorganic salts and acidic impurities.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole, and how can purity be optimized?

A common approach involves condensation reactions between substituted hydrazine carbothioamides and halogenated intermediates. For example, thiazole derivatives are synthesized via cyclization of thiourea analogs with α-chloroketones. Purity optimization includes recrystallization (using solvents like ethanol or DCM) and column chromatography (silica gel, hexane/ethyl acetate gradients). Characterization via NMR (¹H/¹³C), IR, and melting point analysis ensures structural fidelity .

Q. How can structural discrepancies in synthesized batches be resolved using spectroscopic techniques?

Conflicting NMR signals (e.g., unexpected splitting or integration ratios) may arise from residual solvents, stereoisomers, or byproducts. High-resolution NMR (400 MHz or higher) with deuterated solvents (DMSO-d₆, CDCl₃) and 2D experiments (COSY, HSQC) can resolve ambiguities. IR spectroscopy helps confirm functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, C-F at ~1,200 cm⁻¹) .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?

Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (≤1% v/v to avoid solvent toxicity). Zone-of-inhibition measurements and MIC (Minimum Inhibitory Concentration) values should be compared to positive controls (e.g., ciprofloxacin) .

Q. How does the 2,6-difluorophenyl substituent influence the compound’s stability under varying pH conditions?

Stability studies in buffered solutions (pH 3–9) at 37°C over 24–72 hours, monitored via HPLC-UV, reveal hydrolysis susceptibility. The electron-withdrawing fluorine atoms enhance resistance to acidic degradation compared to non-fluorinated analogs, but alkaline conditions may cleave the thiazole ring .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against fungal targets?

Dock the compound into fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) using software like AutoDock Vina. Optimize hydrogen bonding (e.g., with heme iron) and hydrophobic interactions (fluorophenyl-thiazole moiety). Compare binding affinities with commercial azoles (e.g., fluconazole) to identify competitive inhibition .

Q. What strategies mitigate contradictory bioactivity results across different bacterial strains?

Discrepancies may stem from efflux pump activity or membrane permeability. Combine MIC assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) and outer membrane permeabilizers (e.g., EDTA). Synergy studies (checkerboard assays) with β-lactams or aminoglycosides can clarify resistance mechanisms .

Q. How does substituent variation (e.g., chloro vs. nitro groups) affect antioxidant activity in DPPH assays?

Replace the chloromethyl group with electron-withdrawing groups (e.g., nitro) to enhance radical scavenging. Test at concentrations 10–100 µM in methanol, using ascorbic acid as a control. Structure-activity relationships (SAR) show that electron-deficient aromatic systems improve free-electron donation to DPPH radicals .

Q. What crystallographic techniques validate the compound’s solid-state conformation?

Single-crystal X-ray diffraction (SCXRD) at 295 K resolves bond angles and dihedral angles. For example, the thiazole ring typically adopts a planar geometry, while the difluorophenyl group may show slight torsion (<10°). Compare with Cambridge Structural Database entries (e.g., CCDC 940123 for analogous thiazoles) .

Q. How can reaction pathways be optimized to reduce hazardous byproducts (e.g., chlorinated intermediates)?

Replace toxic solvents (e.g., chloroform) with green alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., Pd/C for dehalogenation) minimize residual halogens. Monitor byproduct formation via GC-MS and implement quenching steps (e.g., sodium thiosulfate for excess chlorine) .

Q. What computational models predict the compound’s pharmacokinetic properties?

Use QSAR (Quantitative Structure-Activity Relationship) tools like SwissADME to estimate logP (~3.2), aqueous solubility (~0.05 mg/mL), and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, highlighting the chloromethyl group’s role in enhancing lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.